molecular formula C7H6N4O2 B3218768 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine CAS No. 1190312-12-9

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B3218768
CAS No.: 1190312-12-9
M. Wt: 178.15 g/mol
InChI Key: HUHOARLBDHPXRY-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitro group at the 3-position and an amine group at the 6-position of the pyrrolo[3,2-b]pyridine scaffold contributes to its unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents such as nitric acid or nitrogen dioxide.

    Formation of the Pyridine Ring: The pyridine ring is formed through cyclization reactions involving appropriate precursors.

    Amination: The amine group is introduced at the 6-position through amination reactions using reagents like ammonia or amines.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-1H-pyrrolo[3,2-b]pyridin-6-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.

Biology: The compound exhibits potential antimicrobial and anti-inflammatory activities, making it a candidate for the development of new antibiotics and anti-inflammatory drugs.

Medicine: Due to its anticancer properties, this compound is being investigated for its potential use in cancer therapy. It may act as an inhibitor of specific enzymes or pathways involved in cancer cell proliferation.

Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amine group may facilitate binding to specific proteins or nucleic acids, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Pyrrolopyrazine: Contains a pyrazine ring instead of a pyridine ring, leading to different biological activities and applications.

    Nitropyridines: Compounds with a nitro group on a pyridine ring, exhibiting different reactivity and applications compared to 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.

Uniqueness: this compound is unique due to the presence of both a nitro group and an amine group on the pyrrolo[3,2-b]pyridine scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHOARLBDHPXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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